1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
CAS No.: 28163-36-2
Cat. No.: VC3787682
Molecular Formula: C18H30ClNO2
Molecular Weight: 327.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28163-36-2 |
|---|---|
| Molecular Formula | C18H30ClNO2 |
| Molecular Weight | 327.9 g/mol |
| IUPAC Name | 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H |
| Standard InChI Key | ITZWQFLTSRCDPC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl |
| Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl |
Introduction
Chemical Identity and Properties
Identification Parameters
Penbutolol hydrochloride is characterized by several identification parameters that distinguish it from other chemical entities. These parameters are essential for its proper identification in analytical and research contexts.
| Parameter | Information |
|---|---|
| CAS Number | 28163-36-2 |
| EINECS | 248-874-4 |
| Molecular Formula | C18H30ClNO2 |
| Molecular Weight | 327.8893 |
| Parent Compound CAS | 36507-48-9 (free base) |
| CBNumber | CB8940029 |
Nomenclature and Synonyms
The compound is known by various names in scientific literature and commercial contexts:
-
1-tert-butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
-
Penbutolol hydrochloride
-
rac-Penbutolol hydrochloride
-
1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride
Physical and Chemical Properties
The physical and chemical properties of Penbutolol hydrochloride determine its behavior in various applications and formulations.
| Property | Characteristic |
|---|---|
| Appearance | White to Off-White Solid |
| Form | Solid |
| Storage Temperature | Refrigerator (2-8°C) |
| Solubility | Slightly soluble in acetone and chloroform; soluble in methanol |
| Signal Word (GHS) | Warning |
| WGK Germany | 3 |
Molecular Structure and Characteristics
Penbutolol hydrochloride is structurally classified as a beta-blocker with distinctive structural features that contribute to its pharmacological activity. The parent compound (free base) has a molecular formula of C18H29NO2 and molecular weight of 291.42836 .
Structural Components
The molecule contains:
-
A tert-butylamino group
-
A cyclopentylphenoxy moiety
-
A propan-2-ol backbone
Stereochemistry
Penbutolol hydrochloride exists as a racemic mixture, though the S-enantiomer has been identified as having greater beta-adrenergic blocking activity. Research indicates that the S-enantiomer can be synthesized with an enantiomeric excess (ee) of 99% .
Synthesis and Preparation
Synthetic Routes
According to research literature, (S)-Penbutolol hydrochloride can be synthesized from 2-cyclopentylphenol through a chemoenzymatic pathway consisting of five steps, yielding a combined yield of 20% with 99% enantiomeric excess .
Pharmacological Properties
Mechanism of Action
Penbutolol hydrochloride functions as a non-selective beta-adrenergic receptor antagonist, blocking both β1 and β2 adrenergic receptors. This blockade inhibits the effects of catecholamines at these receptor sites, leading to decreased heart rate and cardiac output, ultimately resulting in reduced blood pressure .
Clinical Applications
Penbutolol hydrochloride is primarily utilized in the management of:
The compound is classified under ATC code C07AA23, confirming its therapeutic category as a beta-blocking agent .
Analytical Methods and Detection
Chromatographic Analysis
Research Applications
Pharmaceutical Research
Penbutolol hydrochloride has been utilized in various research contexts:
-
As a reference standard in analytical method development
-
In stereoselective synthesis research
-
For comparative studies with other beta-blockers
-
In pharmacological investigations of beta-adrenergic mechanisms
Synthetic Chemistry
Recent research has explored chemoenzymatic approaches to synthesize the enantiopure S-enantiomer of Penbutolol hydrochloride. A 2022 study reported a five-step synthesis from 2-cyclopentylphenol with a combined yield of 20% and an impressive enantiomeric excess of 99% .
Comparative Analysis with Related Compounds
Penbutolol hydrochloride belongs to the family of beta-adrenergic receptor antagonists. Its structural and pharmacological properties can be compared with other members of this class:
| Compound | Selectivity | IC50 Value | Special Properties |
|---|---|---|---|
| (+)-Penbutolol | Non-selective | 0.74 μM | Na+ channel-blocking action |
| Atenolol | β1-selective | 697 nM Ki at β1 | Less lipophilic |
| Betaxolol | β1-selective | Not specified | Used in glaucoma treatment |
| Bisoprolol | β1-selective | Not specified | Higher β1 selectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume